Cas no 1105209-47-9 (2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide)

2-(2-Fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide is a fluorinated aromatic compound featuring a propanamide backbone with dual phenoxy substituents. Its molecular structure, incorporating fluorine atoms at strategic positions, enhances its stability and potential reactivity in synthetic applications. The compound’s bifunctional design allows for versatile utility in medicinal chemistry, particularly as an intermediate in the development of pharmacologically active molecules. The fluorophenoxy groups contribute to improved lipophilicity and metabolic resistance, making it valuable for targeted drug design. Its well-defined chemical properties ensure consistent performance in coupling reactions and other organic transformations. This compound is suited for research applications requiring precise structural modifications.
2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide structure
1105209-47-9 structure
Product Name:2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide
CAS No:1105209-47-9
MF:C17H17F2NO3
MW:321.318591833115
CID:6459184
PubChem ID:44054592
Update Time:2025-05-19

2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide
    • 2-(2-fluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide
    • 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide
    • F5526-0133
    • 1105209-47-9
    • AKOS024511964
    • Inchi: 1S/C17H17F2NO3/c1-12(23-16-5-3-2-4-15(16)19)17(21)20-10-11-22-14-8-6-13(18)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,21)
    • InChI Key: PHLOMDFRTPAIHV-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OC(C)C(NCCOC1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 321.11764973g/mol
  • Monoisotopic Mass: 321.11764973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 47.6Ų

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2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide Related Literature

Additional information on 2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide

Introduction to 2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide (CAS No. 1105209-47-9)

2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide, identified by its CAS number 1105209-47-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by fluorine substituents, which are widely recognized for their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The presence of two fluorophenoxyl groups in the molecular structure contributes to its unique chemical properties, making it a promising candidate for further exploration in drug development.

The molecular structure of 2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide consists of a central propanamide backbone, flanked by two fluorophenoxyl side chains. This arrangement not only imparts a high degree of rigidity to the molecule but also allows for selective interactions with biological targets. The fluorine atoms in the phenoxyl groups play a crucial role in modulating the compound's pharmacokinetic profile, including its solubility, permeability, and metabolic clearance. These attributes are particularly important in the design of next-generation therapeutics, where optimizing bioavailability and minimizing side effects are paramount.

In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their demonstrated efficacy in various therapeutic areas. 2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide is no exception and has been studied for its potential applications in oncology, immunology, and central nervous system (CNS) disorders. The dual fluorophenoxyl moieties are believed to enhance the compound's ability to cross the blood-brain barrier, a critical factor for treating neurological conditions. Additionally, the amide group provides a site for further functionalization, allowing researchers to tailor the molecule's properties to specific biological targets.

One of the most compelling aspects of 2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide is its structural similarity to known pharmacologically active agents. This similarity suggests that it may exhibit analogous mechanisms of action while potentially offering improved pharmacological profiles due to the strategic placement of fluorine atoms. Fluorine substitution can significantly alter electronic and steric properties, leading to enhanced binding affinity and selectivity. For instance, studies have shown that fluorinated compounds often exhibit greater resistance to metabolic degradation, thereby prolonging their therapeutic effects.

The synthesis of 2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorine atoms into aromatic rings typically requires specialized methodologies to ensure high yields and purity. Advanced techniques such as nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions are often employed in these synthetic processes. The successful preparation of this compound underscores the growing expertise in handling fluorinated intermediates, which is essential for developing novel therapeutics.

Recent advancements in computational chemistry have further facilitated the study of 2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These simulations can help identify potential binding pockets and optimize the molecule's structure for improved efficacy. Additionally, computational methods can be used to assess metabolic stability and predict toxicological profiles, reducing the need for extensive experimental testing. Such innovations are accelerating the drug discovery process and enabling more targeted development strategies.

In clinical settings, 2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide is being evaluated as a potential therapeutic agent in various disease models. Preclinical studies have demonstrated its ability to modulate key biological pathways associated with inflammation and cancer progression. The compound's dual fluorophenoxyl groups appear to enhance its interaction with enzymes and receptors involved in these pathways, leading to therapeutic effects that could translate into clinical benefits. While further research is needed to fully understand its mechanisms of action and long-term safety profile, early findings are promising.

The role of fluorinated compounds in modern medicine cannot be overstated. Their unique properties make them invaluable tools for drug design and development. CAS No. 1105209-47-9, corresponding to 2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide, exemplifies this trend by combining structural complexity with functional versatility. As research continues to uncover new applications for fluorinated molecules, compounds like this one are poised to play a significant role in addressing unmet medical needs.

Future directions for studying 2-(2-fluorophenoxy)-N-2-(4-fluorophenoxy)ethylpropanamide include exploring its potential as an intermediate in larger drug candidates or as a lead compound for derivative development. The flexibility provided by the amide group allows for further chemical modifications, enabling researchers to fine-tune its pharmacological properties. Additionally, investigating its behavior in vivo will provide crucial insights into its therapeutic potential and help guide subsequent clinical trials.

In conclusion, 1105209-47-9 represents an exciting advancement in pharmaceutical chemistry with broad implications for drug development. Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation. As our understanding of fluorinated compounds continues to grow, 1105209-47-9 will undoubtedly contribute valuable insights into developing novel therapeutics that address complex diseases.

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